molecular formula C10H21NO3SSi B1194463 3-Isothiocyanatopropyltriethoxysilane CAS No. 58698-89-8

3-Isothiocyanatopropyltriethoxysilane

Cat. No.: B1194463
CAS No.: 58698-89-8
M. Wt: 263.43 g/mol
InChI Key: SHIJTLJNEIRZOO-UHFFFAOYSA-N
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Description

3-Isothiocyanatopropyltriethoxysilane:

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Isothiocyanatopropyltriethoxysilane typically involves the reaction of 3-aminopropyltriethoxysilane with thiophosgene in the presence of a base such as triethylamine . The reaction is carried out in an inert atmosphere using tetrahydrofuran as the solvent. The process involves two main stages:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product .

Properties

IUPAC Name

triethoxy(3-isothiocyanatopropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3SSi/c1-4-12-16(13-5-2,14-6-3)9-7-8-11-10-15/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIJTLJNEIRZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN=C=S)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207393
Record name 3-Isothiocyanatopropyltriethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58698-89-8
Record name 3-Isothiocyanatopropyltriethoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058698898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isothiocyanatopropyltriethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Isothiocyanatopropyltriethoxysilane facilitate the immobilization of biomolecules, and what are the implications of this immobilization in cell biology research?

A1: this compound acts as a coupling agent, enabling the immobilization of biomolecules onto solid surfaces. The ethoxysilane groups of the compound readily react with hydroxyl groups present on materials like silica, forming stable covalent bonds. This creates a surface modified with isothiocyanate groups (-N=C=S). These groups are highly reactive towards primary amines (-NH2), which are abundant in biomolecules like proteins and peptides.

Q2: What are the advantages of using this compound for immobilizing ligands in affinity chromatography?

A2: this compound is a valuable reagent for preparing affinity chromatography columns due to its versatility and efficiency in ligand immobilization. The isothiocyanate group reacts specifically with primary amines under mild conditions, ensuring minimal impact on the structure and activity of the immobilized ligand. [] This specificity is crucial for maintaining the selectivity of the affinity column, allowing for the efficient purification of target molecules.

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